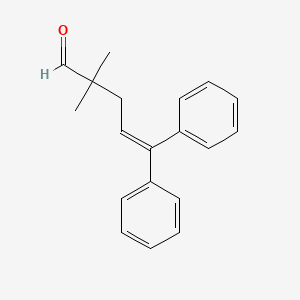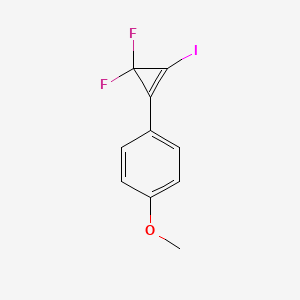![molecular formula C9H9BrO2S B14257426 Benzene, [(2-bromo-2-propenyl)sulfonyl]- CAS No. 220961-10-4](/img/structure/B14257426.png)
Benzene, [(2-bromo-2-propenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(2-bromo-2-propenyl)sulfonyl]- is a chemical compound with the molecular formula C9H9BrO2S . It is also known by its IUPAC name, 2-bromoprop-2-enylsulfonylbenzene . This compound is characterized by the presence of a benzene ring substituted with a 2-bromo-2-propenylsulfonyl group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of Benzene, [(2-bromo-2-propenyl)sulfonyl]- can be achieved through various synthetic routes. One common method involves the reaction of benzene with 2-bromo-2-propenylsulfonyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product with a high degree of purity. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Benzene, [(2-bromo-2-propenyl)sulfonyl]- undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is attacked by an electrophile, leading to the substitution of a hydrogen atom.
Nucleophilic Substitution: The bromine atom in the 2-bromo-2-propenyl group can be replaced by a nucleophile, resulting in the formation of various substituted derivatives.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.
Common reagents used in these reactions include halogens, acids, and bases, depending on the specific reaction conditions. Major products formed from these reactions include substituted benzene derivatives and sulfone compounds .
Applications De Recherche Scientifique
Benzene, [(2-bromo-2-propenyl)sulfonyl]- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Benzene, [(2-bromo-2-propenyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity . The sulfonyl group plays a crucial role in stabilizing the interaction with the target molecule, enhancing the compound’s efficacy .
Comparaison Avec Des Composés Similaires
Benzene, [(2-bromo-2-propenyl)sulfonyl]- can be compared with other similar compounds, such as:
- 1-Bromo-4-(3-chloro-propenyl)-benzene
- 1-Bromo-4-(trifluoromethyl)sulfonylbenzene
- 1-Bromo-4-(propane-2-sulfonyl)benzene
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. Benzene, [(2-bromo-2-propenyl)sulfonyl]- is unique due to its specific combination of a bromine atom and a sulfonyl group, which imparts distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
220961-10-4 |
|---|---|
Formule moléculaire |
C9H9BrO2S |
Poids moléculaire |
261.14 g/mol |
Nom IUPAC |
2-bromoprop-2-enylsulfonylbenzene |
InChI |
InChI=1S/C9H9BrO2S/c1-8(10)7-13(11,12)9-5-3-2-4-6-9/h2-6H,1,7H2 |
Clé InChI |
VZDRPOOIJIQLMK-UHFFFAOYSA-N |
SMILES canonique |
C=C(CS(=O)(=O)C1=CC=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid](/img/structure/B14257373.png)



![Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14257391.png)
![4H-1,3-Dioxino[4,5-c]pyridine, 5-(azidomethyl)-2,2,8-trimethyl-](/img/structure/B14257401.png)




